molecular formula C22H12N2O5 B11551973 2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11551973
M. Wt: 384.3 g/mol
InChI Key: QHLNIASBGTYIHG-UHFFFAOYSA-N
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Description

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyanophenoxy group and a dioxo-dihydro-isoindole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 4-bromophenyl isocyanate to form an intermediate, which is then subjected to further reactions to introduce the dioxo-dihydro-isoindole carboxylic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylboronic acid: Shares the cyanophenoxy group but differs in its overall structure and reactivity.

    Azoxystrobin: Contains a cyanophenoxy moiety and is used as a fungicide, highlighting the versatility of the cyanophenoxy group in different applications.

    Ostarine: Another compound with a cyanophenoxy group, used in research for its selective androgen receptor modulating properties.

Uniqueness

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H12N2O5

Molecular Weight

384.3 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C22H12N2O5/c23-12-13-1-6-16(7-2-13)29-17-8-4-15(5-9-17)24-20(25)18-10-3-14(22(27)28)11-19(18)21(24)26/h1-11H,(H,27,28)

InChI Key

QHLNIASBGTYIHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

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